Desmethyltrimipramine
CAS No.: 2293-21-2
Cat. No.: VC21332831
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2293-21-2 |
---|---|
Molecular Formula | C19H24N2 |
Molecular Weight | 280.4 g/mol |
IUPAC Name | 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C19H24N2/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21/h3-10,15,20H,11-14H2,1-2H3 |
Standard InChI Key | FUEUKSCRQNPXKS-UHFFFAOYSA-N |
SMILES | CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Canonical SMILES | CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Appearance | Light Brown Oil |
Chemical Structure and Classification
Desmethyltrimipramine belongs to the class of organic compounds known as dibenzazepines. These compounds are characterized by two benzene rings connected by an azepine ring, where azepine is defined as an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. The chemical structure of desmethyltrimipramine is derived from trimipramine through N-demethylation, resulting in the loss of one methyl group from the side chain .
The molecular formula of desmethyltrimipramine is C19H24N2O, with a molecular weight of approximately 296.414 g/mol. This compound represents one of several metabolites formed during the biotransformation of trimipramine, with 2-hydroxy-N-desmethyl trimipramine being another significant derivative in this metabolic pathway.
Metabolic Pathways and Pharmacokinetics
Formation as a Metabolite
Desmethyltrimipramine is primarily formed through the N-demethylation of trimipramine, a reaction catalyzed by cytochrome P450 enzymes in the liver. This represents a Phase I metabolic pathway common to many tricyclic antidepressants. The metabolite has been identified in human blood samples, confirming its presence as a significant circulating compound following trimipramine administration .
Further metabolism of desmethyltrimipramine can occur through hydroxylation, leading to the formation of 2-hydroxy-N-desmethyl trimipramine. This additional biotransformation alters the compound's pharmacological properties and contributes to the complex pharmacokinetic profile of trimipramine therapy.
Nonlinear Pharmacokinetics
One of the most striking characteristics of desmethyltrimipramine's pharmacokinetic profile is its nonlinear relationship with trimipramine dosage. Research has demonstrated that increasing the dose of trimipramine results in a disproportionate increase in the steady-state plasma concentration of desmethyltrimipramine .
This phenomenon is illustrated in the following data from clinical studies:
Trimipramine Dose | Mean Plasma Concentration of Trimipramine | Mean Plasma Concentration of Desmethyltrimipramine |
---|---|---|
75 mg/day | 53.8 ng/ml | 26.3 ng/ml |
150 mg/day | 122.5 ng/ml | 133.8 ng/ml |
The table demonstrates that doubling the trimipramine dose from 75 mg/day to 150 mg/day results in approximately a 2.3-fold increase in trimipramine plasma levels but a 5.1-fold increase in desmethyltrimipramine levels. This nonlinear relationship is attributed to the saturation of the cytochrome P450 subspecies responsible for the hydroxylation of desmethyltrimipramine within the therapeutic dosage range .
Implications of Nonlinear Kinetics
These findings highlight the importance of monitoring blood levels when adjusting trimipramine dosages, as small dose increases may lead to unexpectedly large increases in active metabolite concentrations, potentially affecting both efficacy and side effect profiles.
Pharmacological Actions
Mechanism of Action
Desmethyltrimipramine exhibits pharmacological actions similar to its parent compound, although with important differences in potency and selectivity. Research indicates that desmethyltrimipramine acts primarily by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft .
Inhibitory Effects on Neurotransmitter Transporters
Investigations into the inhibitory potencies of trimipramine and its metabolites on human monoamine transporters have provided valuable insights into their relative contributions to antidepressant efficacy. Studies conducted using HEK293 cells heterologously expressing these transporters have yielded the following findings:
-
Desmethyltrimipramine shows approximately the same potencies as trimipramine in inhibiting human noradrenaline transporter (hNAT), human serotonin transporter (hSERT), and human organic cation transporter 1 (hOCT1)
-
Both compounds demonstrate IC50 values between 2 and 10 μM for inhibition of hSERT, hNAT, hOCT1, and hOCT2
-
Higher concentrations are required for half-maximal inhibition of the human dopamine transporter (hDAT)
-
Neither trimipramine nor desmethyltrimipramine inhibits human organic cation transporter 3 (hOCT3) at concentrations up to 30 μM
These data suggest that while neither trimipramine nor desmethyltrimipramine are highly potent inhibitors of monoamine transporters compared to newer antidepressants, their cumulative effect may be clinically significant due to their accumulation in the brain.
Comparative Potency
In contrast to desmethyltrimipramine, the 2-hydroxy-trimipramine metabolite shows reduced potency at hNAT, hSERT, and hOCT1. This indicates that the hydroxylation of these compounds tends to reduce their pharmacological activity at these specific targets . The following table summarizes the relative potencies of trimipramine and its metabolites:
Compound | Relative Potency at hNAT | Relative Potency at hSERT | Relative Potency at hOCT1 |
---|---|---|---|
Trimipramine | Moderate | Moderate | Moderate |
Desmethyltrimipramine | Similar to trimipramine | Similar to trimipramine | Similar to trimipramine |
2-Hydroxy-trimipramine | Lower than trimipramine | Lower than trimipramine | Lower than trimipramine |
Analytical Methods for Detection and Quantification
HPLC Methodology
Advances in analytical chemistry have enabled the precise measurement of desmethyltrimipramine in biological samples, facilitating therapeutic drug monitoring and pharmacokinetic studies. A fully automated method involving column-switching and isocratic high-performance liquid chromatography (HPLC) has been developed specifically for the determination of trimipramine and desmethyltrimipramine .
This analytical approach demonstrates:
-
A limit of quantification below 10 ng/ml for desmethyltrimipramine
-
Linearity between detector response and drug concentration in the therapeutically relevant range of 10 to 500 ng/ml
-
Mean intra-assay variability of 4.7%
These performance characteristics make the method suitable for therapeutic drug monitoring in patients receiving trimipramine treatment and for conducting detailed pharmacokinetic investigations.
Relevance to Therapeutic Drug Monitoring
The ability to accurately measure desmethyltrimipramine concentrations has significant implications for clinical practice. Given the nonlinear relationship between trimipramine dosage and desmethyltrimipramine plasma levels, monitoring both the parent drug and its active metabolite provides valuable information for optimizing therapeutic regimens .
This is particularly important considering that at steady state, the sum of the concentrations of trimipramine and its active metabolites can be almost twice as high as the plasma concentration of trimipramine alone. Furthermore, since tricyclic antidepressants are known to accumulate in the brain (up to tenfold), the combined effect of the parent compound and its metabolites at target sites may be substantially greater than predicted from plasma concentrations .
Clinical Significance
Implications for Dosing Strategies
The nonlinear pharmacokinetics of desmethyltrimipramine has direct implications for clinical practice in managing depression with trimipramine. Clinicians need to consider the possibility of dose-dependent kinetics when adjusting the dosage of trimipramine and potentially other tricyclic antidepressants .
This pharmacokinetic profile may explain some of the variability observed in patient responses to trimipramine at different dosage levels and underscores the value of therapeutic drug monitoring in optimizing treatment outcomes.
Desmethyltrimipramine serves as an important reference compound in neuropsychopharmacology research. Studies of this metabolite have contributed to our understanding of:
-
The metabolism of tricyclic antidepressants
-
Structure-activity relationships in monoamine transporter inhibitors
-
The role of drug metabolism in determining clinical efficacy and adverse effects
-
The importance of active metabolites in psychopharmacology
The compound is valuable for investigating the pharmacokinetics and pharmacodynamics of trimipramine and related antidepressant medications, potentially informing the development of novel therapeutic agents with improved efficacy and tolerability profiles .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume